molecular formula C12H9N3O B8712489 2-(Pyridin-3-yl)benzo[d]oxazol-7-amine

2-(Pyridin-3-yl)benzo[d]oxazol-7-amine

Cat. No. B8712489
M. Wt: 211.22 g/mol
InChI Key: ZTRLOQAIFJNKAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05496853

Procedure details

4 ml of 10% acetic acid was added to 7-nitro-2-(3-pyridyl)benzoxazole prepared in Reference Example 3, and 200 mg of powdered iron was added by portions with stirring at room temperature. The mixture was heated to 100° C. in an oil bath and stirred for 2 hr. The reaction mixture was filtered through Celite and washed with a small amount of dilute hydrochloric acid. The filtrate was neutralized with an aqueous sodium hydroxide solution, the product was extracted with ethyl acetate, and the organic layer was dried. The organic solvent was removed by evaporation to provide 153 mg of the intended title compound.
Name
Quantity
200 mg
Type
catalyst
Reaction Step One
Name
7-nitro-2-(3-pyridyl)benzoxazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:12]2[O:11][C:10]([C:13]3[CH:14]=[N:15][CH:16]=[CH:17][CH:18]=3)=[N:9][C:8]=2[CH:7]=[CH:6][CH:5]=1)([O-])=O>[Fe].C(O)(=O)C>[NH2:1][C:4]1[C:12]2[O:11][C:10]([C:13]3[CH:14]=[N:15][CH:16]=[CH:17][CH:18]=3)=[N:9][C:8]=2[CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
200 mg
Type
catalyst
Smiles
[Fe]
Step Two
Name
7-nitro-2-(3-pyridyl)benzoxazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=2N=C(OC21)C=2C=NC=CC2
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added by portions
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 100° C. in an oil bath
STIRRING
Type
STIRRING
Details
stirred for 2 hr
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite
WASH
Type
WASH
Details
washed with a small amount of dilute hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the organic layer was dried
CUSTOM
Type
CUSTOM
Details
The organic solvent was removed by evaporation

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=CC=2N=C(OC21)C=2C=NC=CC2
Measurements
Type Value Analysis
AMOUNT: MASS 153 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.